molecular formula C8H13IN2O B2634980 4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856020-47-7

4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2634980
CAS No.: 1856020-47-7
M. Wt: 280.109
InChI Key: BTMPYKVVTVULEP-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a propoxymethyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the iodine atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the propoxymethyl group: This step involves the alkylation of the pyrazole ring with a propoxymethyl halide, such as propoxymethyl chloride, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-methyl-3-(propoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological processes and as a potential lead compound for drug discovery.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a propoxymethyl group, which may alter its chemical properties and reactivity.

    4-iodo-1-methyl-3-(methoxymethyl)-1H-pyrazole: The presence of a methoxymethyl group instead of a propoxymethyl group can influence its solubility and biological activity.

Uniqueness

4-iodo-1-methyl-3-(propoxymethyl)-1H-pyrazole is unique due to the presence of the propoxymethyl group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-iodo-1-methyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-3-4-12-6-8-7(9)5-11(2)10-8/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPYKVVTVULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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